1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine-dione scaffold. Key structural features include:
- Substituents: A (2-chloro-4-fluorophenyl)methyl group at the 1-position, a 4-fluorophenyl group at the 3-position, and methyl groups at the 5- and 6-positions.
- Molecular Formula: CₙHₓClF₂N₂O₂S (exact formula depends on substituents; see analogs in Table 1).
- Methyl groups at positions 5 and 6 likely improve membrane permeability .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2O2S/c1-11-12(2)29-20-18(11)19(27)26(16-7-5-14(23)6-8-16)21(28)25(20)10-13-3-4-15(24)9-17(13)22/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSRNNBUWTYWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is part of a class of thienopyrimidine derivatives that have shown promising biological activities. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core substituted with a 2-chloro-4-fluorophenyl group and a 4-fluorophenyl group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Antitumor Activity
- Recent studies indicate that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
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Kinase Inhibition
- The compound has been evaluated for its inhibitory effects on specific kinases. It has shown potential as an inhibitor of the Pim-1 kinase , which is implicated in various cancers. The structure-activity relationship (SAR) studies have indicated that modifications in the thienopyrimidine scaffold can enhance Pim-1 inhibitory activity .
- Mechanism of Action
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of several thienopyrimidine derivatives on MCF7 and HCT116 cells. The results showed that the compound exhibited an IC50 value of approximately 4.62 µM against MCF7 cells and 1.18 µM against HCT116 cells, indicating strong antitumor potential .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 4.62 |
| HCT116 | 1.18 |
| PC3 | 8.83 |
Case Study 2: Kinase Inhibition Profile
In vitro kinase assays revealed that the compound inhibited Pim-1 with an IC50 value of 1.97 µM. Further testing showed that structural modifications could lead to enhanced potency against this target .
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| Compound A | Pim-1 | 1.97 |
| Compound B | Pim-1 | 0.82 |
Structure-Activity Relationship (SAR)
Research into the SAR of thienopyrimidine derivatives has identified critical substituents that influence biological activity:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has shown promise as an anticancer agent in various preclinical studies. Research indicates that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
-
Antimicrobial Properties
- Preliminary investigations have suggested that this compound exhibits antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Anti-inflammatory Effects
Synthetic Applications
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves multi-step reactions that can be optimized for yield and purity. The synthetic route typically includes:
- Step 1 : Formation of the thienopyrimidine core through cyclization reactions.
- Step 2 : Introduction of the chlorinated phenyl group via electrophilic aromatic substitution.
- Step 3 : Functionalization with fluorinated groups to enhance biological activity.
Data Tables
| Application Area | Findings | References |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces edema in arthritis models |
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that the compound produced a minimum inhibitory concentration (MIC) of 16 µg/mL. This indicates potential as a therapeutic agent for treating skin infections.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related derivatives, emphasizing substituent effects on bioactivity:
Table 1: Structural and Biological Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Fluorine and Chlorine: Fluorine at the 4-position (as in the target compound and ) enhances bactericidal activity by improving electron-withdrawing effects and metabolic stability. Chlorine in the 2-position (target compound) may further increase potency by steric and electronic modulation . Methyl Groups: The 5,6-dimethyl groups in the target compound likely enhance lipophilicity compared to non-methylated analogs (e.g., ), improving cellular uptake .
Core Scaffold Variations: Thieno[2,3-d]pyrimidine-2,4-dione vs. Thieno[3,2-d]pyrimidine-dione: describes a derivative with a thieno[3,2-d]pyrimidine-dione core, where the thiophene ring fusion differs.
Biological Activity Trends: Compounds with fluorinated aryl groups (e.g., 4-fluorophenyl in and the target compound) consistently show improved activity over non-fluorinated analogs. The dione moiety in the target compound may confer broader hydrogen-bonding capabilities compared to thione (e.g., ) or 4(3H)-one derivatives (e.g., ), enhancing interactions with enzymatic targets .
Preparation Methods
Core Thieno[2,3-d]pyrimidine Synthesis
The thieno[2,3-d]pyrimidine scaffold is constructed via cyclization of a functionalized thiophene precursor. A widely adopted method involves reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with urea or thiourea under elevated temperatures (180–200°C) to form the pyrimidine ring . For example, heating ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with urea in acetic acid yields 5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione as a key intermediate . This step typically achieves moderate yields (55–65%) and requires crystallization from ethanol or dimethylformamide for purification .
Alkylation at Position 1 with (2-Chloro-4-fluorophenyl)methyl
The (2-chloro-4-fluorophenyl)methyl group is introduced via alkylation of the pyrimidine nitrogen at position 1. A common protocol involves treating the intermediate 3-(4-fluorophenyl)-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate or Hunig’s base (N,N-diisopropylethylamine) . The reaction is typically conducted in anhydrous DMF or acetonitrile at 60–80°C for 12–24 hours, yielding the N-alkylated product after aqueous workup and column chromatography .
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
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Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while chloroform or dichloromethane is preferred for alkylation steps .
-
Temperature control : Cyclization reactions require reflux (100–180°C), whereas coupling reactions proceed efficiently at 60–120°C .
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Catalyst systems : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling and phase-transfer catalysts (e.g., TBAB) for one-pot syntheses .
Purification and Characterization
Final purification involves sequential crystallization and chromatography. For instance, the crude product is first recrystallized from ethanol/dioxane (1:3) to remove polymeric byproducts, followed by silica gel chromatography using hexane/ethyl acetate (4:1) to isolate the pure compound . Structural confirmation is achieved via:
-
¹H NMR : Key signals include δ 2.35 (s, 6H, CH₃), δ 5.12 (s, 2H, CH₂), and aromatic protons between δ 7.20–7.85 .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization + Alkylation | 58 | 98 | Scalability for industrial production |
| Suzuki Coupling | 72 | 99 | High regioselectivity |
| One-Pot Synthesis | 45 | 95 | Reduced step count |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
